molecular formula C16H14N2O2S B095043 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 1035-51-4

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B095043
CAS No.: 1035-51-4
M. Wt: 298.4 g/mol
InChI Key: PLVWRJNAVRGYCJ-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyaniline with isothiocyanates to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization in the presence of a suitable acid catalyst, such as hydrochloric acid, to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazolinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the substituents introduced.

Scientific Research Applications

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to its specific quinazolinone core structure combined with the thioxo and ethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)17-16(18)21/h3-10H,2H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWRJNAVRGYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356752
Record name 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035-51-4
Record name 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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